![molecular formula C4H4N2O4S B1398039 2-Hydroxy-pyrimidine-5-sulfonic acid CAS No. 40828-51-1](/img/structure/B1398039.png)
2-Hydroxy-pyrimidine-5-sulfonic acid
Overview
Description
2-Hydroxy-pyrimidine-5-sulfonic acid is a chemical compound with the linear formula C4H4O4N21 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-pyrimidine-5-sulfonic acid can be represented by the linear formula C4H4O4N21 . More detailed structural information might be available in specialized chemical databases or literature.Chemical Reactions Analysis
While specific chemical reactions involving 2-Hydroxy-pyrimidine-5-sulfonic acid are not detailed in the sources I found, pyrimidine compounds in general have been known to participate in various chemical reactions .Physical And Chemical Properties Analysis
2-Hydroxy-pyrimidine-5-sulfonic acid is a solid substance . Its molecular formula is C4H4O4N21, and it has an average mass of 176.151 Da .Scientific Research Applications
Anti-Hyperuricemic Effects
This compound has been reported to have an anti-hyperuricemic effect, which means it can help lower uric acid levels in the blood. It has shown promising results in suppressing serum uric acid (SUA) of hyperuricemic mice .
Anti-Inflammatory Activities
Pyrimidines, including derivatives of 2-Hydroxy-pyrimidine-5-sulfonic acid, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Synthesis of Chemicals
Solid Acidic Catalyst
Sulfonic acid functionalized compounds are introduced for Baeyer–Villiger oxidation of cyclic ketones, which is an important reaction in organic chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Hydroxy-pyrimidine-5-sulfonic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, like indole derivatives, have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 2-Hydroxy-pyrimidine-5-sulfonic acid may interact with its targets in a way that modulates various biological processes.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a wide range of biological activities . This suggests that 2-Hydroxy-pyrimidine-5-sulfonic acid may also affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have demonstrated a range of biological activities, suggesting that 2-hydroxy-pyrimidine-5-sulfonic acid may also have diverse molecular and cellular effects .
properties
IUPAC Name |
2-oxo-1H-pyrimidine-5-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4S/c7-4-5-1-3(2-6-4)11(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYIKTWQMCFMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733456 | |
Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40828-51-1 | |
Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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